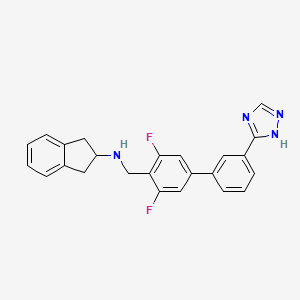

GSK1521498 free base

Description

GSK-1521498 is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.

Properties

IUPAC Name |

N-[[2,6-difluoro-4-[3-(1H-1,2,4-triazol-5-yl)phenyl]phenyl]methyl]-2,3-dihydro-1H-inden-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20F2N4/c25-22-11-19(15-6-3-7-18(8-15)24-28-14-29-30-24)12-23(26)21(22)13-27-20-9-16-4-1-2-5-17(16)10-20/h1-8,11-12,14,20,27H,9-10,13H2,(H,28,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIEDUMBCZQRGSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC2=CC=CC=C21)NCC3=C(C=C(C=C3F)C4=CC(=CC=C4)C5=NC=NN5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20F2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1007573-18-3 | |

| Record name | GSK-1521498 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1007573183 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GSK-1521498 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12886 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | GSK-1521498 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W0UTB622GK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

GSK1521498 Free Base: A Deep Dive into its Mechanism of Action

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

GSK1521498 is a novel, potent, and selective antagonist of the μ-opioid receptor (MOR) that has been investigated for its therapeutic potential in disorders characterized by compulsive reward-seeking behaviors, such as binge eating and substance abuse. This technical guide provides a comprehensive overview of the core mechanism of action of GSK1521498, detailing its receptor binding profile, functional activity, and effects on reward-driven behaviors. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the study of opioid receptor pharmacology and the development of novel therapeutics for addiction and compulsive disorders.

Core Mechanism of Action: Selective μ-Opioid Receptor Antagonism and Inverse Agonism

GSK1521498 exerts its pharmacological effects primarily through its interaction with the μ-opioid receptor (MOR), a key component of the endogenous opioid system involved in pain, reward, and addictive behaviors. The core mechanism of action of GSK1521498 is characterized by two key properties:

-

Selective MOR Antagonism: GSK1521498 is a competitive antagonist at the MOR, meaning it binds to the same site as endogenous opioids (e.g., endorphins) and exogenous opioids (e.g., morphine) but does not activate the receptor. By occupying the receptor, GSK1521498 blocks the effects of MOR agonists, thereby attenuating the rewarding and reinforcing properties of drugs of abuse and highly palatable foods.

-

Inverse Agonism: In addition to its antagonist activity, GSK1521498 also exhibits inverse agonist properties at the MOR. This means that in the absence of an agonist, GSK1521498 can reduce the basal or constitutive activity of the receptor. This property may contribute to its ability to modulate reward circuitry and reduce craving.

Quantitative Data Presentation

The following tables summarize the quantitative data regarding the binding affinity and functional potency of GSK1521498.

Table 1: Opioid Receptor Binding Affinity of GSK1521498

| Receptor Subtype | Species | Kᵢ (nM) | Selectivity vs. MOR |

| μ (MOR) | Human | 0.23 | - |

| Rat | 0.35 | - | |

| δ (DOR) | Human | 25 | >100-fold |

| Rat | 18 | >50-fold | |

| κ (KOR) | Human | 3.6 | >10-fold |

| Rat | 20 | >50-fold |

Data from Ignar et al., 2011.[1]

Table 2: In Vitro Functional Activity of GSK1521498

| Assay | Parameter | Value |

| [³⁵S]GTPγS Binding | IC₅₀ (MOR) | 1.8 nM |

| % Inhibition of DAMGO-stimulated binding | >90% |

DAMGO is a selective MOR agonist.

Table 3: Preclinical Efficacy of GSK1521498 in Animal Models

| Model | Species | Effect |

| Palatable Food Intake | Rat | ↓ Consumption of high-fat and high-sugar chow |

| Ethanol Self-Administration | Mouse | ↓ Ethanol consumption |

Table 4: Clinical Trial Results in Binge-Eating Obese Subjects

| Endpoint | Effect of GSK1521498 (5 mg/day) vs. Placebo |

| Hedonic response to sweetened dairy products | Significant reduction |

| Caloric intake from high-fat foods in an ad libitum meal | Significant reduction |

| Body weight and binge-eating scores | No significant difference |

Data from a 4-week clinical trial.[2]

Experimental Protocols

Radioligand Binding Assays

Objective: To determine the binding affinity (Kᵢ) of GSK1521498 for the μ, δ, and κ opioid receptors.

Methodology:

-

Membrane Preparation: Cell membranes expressing the recombinant human or rat opioid receptors (MOR, DOR, or KOR) are prepared.

-

Radioligand: A specific radiolabeled ligand for each receptor is used (e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR, and [³H]U-69,593 for KOR).

-

Competition Binding: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of unlabeled GSK1521498.

-

Incubation: The incubation is carried out at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of GSK1521498 that inhibits 50% of the specific binding of the radioligand). The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

[³⁵S]GTPγS Functional Assays

Objective: To determine the functional activity of GSK1521498 at the μ-opioid receptor.

Methodology:

-

Membrane Preparation: Cell membranes expressing the recombinant human MOR are used.

-

Assay Buffer: The assay is performed in a buffer containing GDP, which is necessary for the exchange reaction.

-

Agonist Stimulation: The membranes are incubated with a known MOR agonist (e.g., DAMGO) to stimulate the receptor and promote the binding of [³⁵S]GTPγS.

-

GSK1521498 Inhibition: The ability of GSK1521498 to inhibit the agonist-stimulated [³⁵S]GTPγS binding is measured by co-incubating the membranes with the agonist and increasing concentrations of GSK1521498.

-

Incubation: The reaction is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Separation and Quantification: The bound [³⁵S]GTPγS is separated from the free form by filtration, and the radioactivity is quantified.

-

Data Analysis: The data are analyzed to determine the IC₅₀ value of GSK1521498 for inhibiting the agonist-stimulated [³⁵S]GTPγS binding.

Mandatory Visualizations

Caption: Signaling pathway of reward and the mechanism of action of GSK1521498.

Caption: Experimental workflow for the radioligand binding assay.

Caption: Experimental workflow for the [³⁵S]GTPγS functional assay.

Conclusion

GSK1521498 is a highly selective and potent μ-opioid receptor antagonist with inverse agonist properties. Its mechanism of action, centered on the blockade of MOR-mediated signaling in the brain's reward pathways, provides a strong rationale for its investigation as a treatment for disorders of compulsive consumption. The quantitative data and experimental protocols presented in this guide offer a comprehensive resource for researchers and clinicians working to further elucidate the therapeutic potential of GSK1521498 and similar compounds.

References

GSK1521498: A Technical Guide to its μ-Opioid Receptor Binding Affinity and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the μ-opioid receptor (MOR) binding affinity and pharmacology of GSK1521498, a novel compound investigated for its potential in treating disorders related to compulsive consumption. This document details the quantitative binding data, experimental methodologies, and the underlying signaling pathways associated with its mechanism of action.

Core Data Presentation: Receptor Binding Affinity

GSK1521498 is a potent and selective antagonist of the μ-opioid receptor (MOR).[1][2] In vitro studies have established its high affinity for the human MOR. While specific equilibrium dissociation constants (Ki) for the kappa-opioid receptor (KOR) and delta-opioid receptor (DOR) are not consistently reported in publicly available literature, studies have described its selectivity. GSK1521498 has been reported to be greater than 10-fold selective for the human MOR and greater than 50-fold selective for the rat MOR compared to KOR and DOR.[3]

| Receptor Subtype | Species | Radioligand | Ki (nM) | pKi | Reference |

| μ-Opioid Receptor (MOR) | Human | [3H]-Naloxone | 0.42 | 9.38 | Kelly et al. (2015) |

| κ-Opioid Receptor (KOR) | Human | Not Specified | >10-fold lower affinity than MOR | Not Applicable | Ignar et al. (2011)[3] |

| δ-Opioid Receptor (DOR) | Human | Not Specified | >10-fold lower affinity than MOR | Not Applicable | Ignar et al. (2011)[3] |

| μ-Opioid Receptor (MOR) | Rat | Not Specified | Not Specified | Not Applicable | Ignar et al. (2011)[3] |

| κ-Opioid Receptor (KOR) | Rat | Not Specified | >50-fold lower affinity than MOR | Not Applicable | Ignar et al. (2011)[3] |

| δ-Opioid Receptor (DOR) | Rat | Not Specified | >50-fold lower affinity than MOR | Not Applicable | Ignar et al. (2011)[3] |

Mechanism of Action: Antagonism and Inverse Agonism

GSK1521498 acts as a competitive orthosteric antagonist at the μ-opioid receptor.[1] This was determined through radioligand binding assays where GSK1521498 completely displaced the binding of [3H]naloxone to the MOR.[1] Furthermore, it did not alter the dissociation rate of [3H]naloxone, which is consistent with binding to the same site (orthosteric) as the radioligand.[1]

Interestingly, under conditions of high MOR expression, GSK1521498 exhibits inverse agonist properties.[1] This means that in addition to blocking the action of agonists, it can also reduce the basal or constitutive activity of the receptor. This inverse agonism was observed in [(35)S]GTPγS binding assays, where GSK1521498 was able to decrease the basal signaling of the receptor.[1] However, this effect is dependent on the level of receptor expression and was not observed at lower, more physiological receptor densities.[1] In brain tissue from mice with prolonged morphine pre-treatment, a slight inverse agonist effect was noted.[1]

Signaling Pathways

The μ-opioid receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins. Agonist binding to the MOR typically leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels. As an antagonist, GSK1521498 blocks these downstream effects. As an inverse agonist, it can actively reduce the basal level of this signaling pathway.

Caption: μ-Opioid Receptor Signaling and GSK1521498 Antagonism.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the binding and functional activity of GSK1521498 at the μ-opioid receptor.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of GSK1521498 for the μ-opioid receptor by measuring its ability to compete with a radiolabeled ligand.

a. Materials:

-

Membrane Preparation: Homogenates from cells (e.g., CHO or HEK293) stably expressing the human μ-opioid receptor, or brain tissue homogenates.

-

Radioligand: [3H]Naloxone, a non-selective opioid antagonist.

-

Test Compound: GSK1521498 at various concentrations.

-

Non-specific Binding Control: A high concentration of a non-labeled opioid ligand (e.g., naloxone or DAMGO).

-

Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing MgCl2.

-

Filtration System: 96-well filter plates (e.g., GF/C) and a vacuum manifold.

-

Scintillation Cocktail and Counter.

b. Protocol:

-

Plate Setup: In a 96-well plate, add assay buffer, the membrane preparation, the radioligand ([3H]Naloxone) at a fixed concentration (typically at or below its Kd), and varying concentrations of GSK1521498.

-

Total and Non-specific Binding: For total binding wells, no competing ligand is added. For non-specific binding wells, a saturating concentration of unlabeled naloxone is added.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through the pre-soaked filter plate using a vacuum manifold to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Drying and Counting: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the GSK1521498 concentration. Determine the IC50 (the concentration of GSK1521498 that inhibits 50% of the specific binding of the radioligand) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Experimental Workflow for Radioligand Competition Binding Assay.

[35S]GTPγS Binding Assay

This functional assay measures the ability of GSK1521498 to modulate G-protein activation by the μ-opioid receptor. It is particularly useful for identifying inverse agonist activity.

a. Materials:

-

Membrane Preparation: As described for the radioligand binding assay.

-

Radioligand: [35S]GTPγS, a non-hydrolyzable analog of GTP.

-

Test Compound: GSK1521498 at various concentrations.

-

Agonist (for antagonist mode): A known MOR agonist (e.g., DAMGO).

-

Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing MgCl2, NaCl, and GDP.

-

Filtration System and Scintillation Counter.

b. Protocol:

-

Membrane Pre-incubation: Pre-incubate the membrane preparation in the assay buffer.

-

Plate Setup: In a 96-well plate, add the pre-incubated membranes, varying concentrations of GSK1521498, and assay buffer. For antagonist mode, a fixed concentration of an agonist is also added.

-

Initiate Reaction: Start the binding reaction by adding [35S]GTPγS to each well.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Termination and Filtration: Stop the reaction by rapid filtration through a filter plate to trap the membranes with bound [35S]GTPγS.

-

Washing: Wash the filters with ice-cold buffer.

-

Drying and Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity.

-

Data Analysis:

-

Inverse Agonism: Plot the amount of [35S]GTPγS bound against the concentration of GSK1521498. A decrease in basal binding indicates inverse agonism.

-

Antagonism: Plot the agonist-stimulated [35S]GTPγS binding against the concentration of GSK1521498 to determine its inhibitory potency (IC50).

-

Caption: Experimental Workflow for [35S]GTPγS Binding Assay.

References

- 1. The opioid receptor pharmacology of GSK1521498 compared to other ligands with differential effects on compulsive reward-related behaviours - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Regulation of ingestive behaviors in the rat by GSK1521498, a novel micro-opioid receptor-selective inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

GSK1521498: A Technical Overview of its Opioid Receptor Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK1521498 is a novel pharmacological agent that has garnered significant interest for its potent and selective interaction with the µ-opioid receptor (MOR).[1][2] Developed for the potential treatment of disorders related to compulsive consumption, its distinct pharmacological profile differentiates it from other opioid receptor ligands.[1][2] This technical guide provides an in-depth analysis of the opioid receptor subtype selectivity of GSK1521498, compiling available quantitative data, detailing relevant experimental methodologies, and illustrating key pathways and workflows.

Quantitative Analysis of Opioid Receptor Subtype Selectivity

The selectivity of GSK1521498 has been primarily characterized through in vitro binding and functional assays. The data consistently demonstrates a high affinity and selectivity for the human and rat µ-opioid receptor over the κ-opioid (KOR) and δ-opioid (DOR) receptors.

| Receptor Subtype | Parameter | Value (nM) | Species | Reference |

| µ-Opioid Receptor (MOR) | pKi | 9.1 | Human | [1] |

| Ki | ~0.8 | Human | Calculated | |

| κ-Opioid Receptor (KOR) | Ki | >10-fold vs MOR | Human | [1] |

| δ-Opioid Receptor (DOR) | Ki | >10-fold vs MOR | Human | [1] |

| µ-Opioid Receptor (MOR) | Ki | Not specified | Rat | [1] |

| κ-Opioid Receptor (KOR) | Ki | >50-fold vs MOR | Rat | [1] |

| δ-Opioid Receptor (DOR) | Ki | >50-fold vs MOR | Rat | [1] |

Note: The Ki value for human MOR was calculated from the provided pKi value. The selectivity data indicates significantly lower affinity for KOR and DOR.

In functional assays, GSK1521498 behaves as an antagonist at the µ-opioid receptor.[3][4] Furthermore, under conditions of high receptor expression, it exhibits inverse agonist properties.[3][4] This suggests that GSK1521498 can reduce the basal signaling activity of the receptor in the absence of an agonist.

Experimental Protocols

The characterization of GSK1521498's interaction with opioid receptors involves a suite of standard and advanced pharmacological assays. The following are detailed methodologies for the key experiments cited.

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity (Ki) of a compound for a specific receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of GSK1521498 for the µ, δ, and κ opioid receptors.

Materials:

-

Cell membranes prepared from cell lines stably expressing human or rat MOR, DOR, or KOR.

-

Radioligand: Typically [³H]naloxone or another high-affinity opioid antagonist.

-

GSK1521498 at a range of concentrations.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Incubation: In a 96-well plate, incubate the cell membranes (containing the receptor of interest) with a fixed concentration of the radioligand and varying concentrations of GSK1521498.

-

Equilibrium: Allow the binding to reach equilibrium by incubating for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 25°C).

-

Filtration: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: The IC50 value (the concentration of GSK1521498 that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

[³⁵S]GTPγS Binding Assays

This functional assay measures the activation of G proteins coupled to the opioid receptors and can distinguish between agonists, antagonists, and inverse agonists.

Objective: To determine the functional activity of GSK1521498 at the opioid receptors.

Materials:

-

Cell membranes expressing the opioid receptor of interest.

-

[³⁵S]GTPγS (a non-hydrolyzable analog of GTP).

-

GDP (Guanosine diphosphate).

-

A known opioid agonist (e.g., DAMGO for MOR).

-

GSK1521498 at a range of concentrations.

-

Assay Buffer: Typically contains Tris-HCl, MgCl₂, NaCl, and EDTA.

Procedure:

-

Pre-incubation: Pre-incubate the cell membranes with GDP to ensure all G proteins are in their inactive state.

-

Incubation:

-

Agonist mode: To test for antagonist activity, incubate the membranes with a fixed concentration of an opioid agonist in the presence of varying concentrations of GSK1521498.

-

Inverse agonist mode: To test for inverse agonist activity, incubate the membranes with varying concentrations of GSK1521498 in the absence of an agonist.

-

-

Initiation: Initiate the reaction by adding [³⁵S]GTPγS.

-

Termination and Filtration: After a set incubation period, terminate the reaction and separate bound from free [³⁵S]GTPγS by rapid filtration.

-

Quantification: Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis:

-

Antagonist activity: Determine the IC50 value for the inhibition of agonist-stimulated [³⁵S]GTPγS binding.

-

Inverse agonist activity: Determine the EC50 and Emax values for the reduction of basal [³⁵S]GTPγS binding.

-

Visualizations

Experimental Workflow for Determining Opioid Receptor Selectivity

Caption: Workflow for determining GSK1521498 opioid receptor selectivity.

Opioid Receptor Signaling Pathways

Caption: Opioid receptor signaling and points of assay intervention.

References

- 1. Regulation of ingestive behaviors in the rat by GSK1521498, a novel micro-opioid receptor-selective inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Functional antagonism of mu-, delta- and kappa-opioid antinociception by orphanin FQ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The opioid receptor pharmacology of GSK1521498 compared to other ligands with differential effects on compulsive reward-related behaviours - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Inverse Agonist Profile of GSK1521498: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

GSK1521498 is a potent and selective antagonist of the µ-opioid receptor (MOR) that has garnered significant interest for its potential therapeutic applications in disorders related to compulsive consumption, such as binge eating and substance abuse. A key feature of its pharmacological profile is its inverse agonist activity, which is particularly evident in systems with high levels of MOR expression. This technical guide provides an in-depth exploration of the inverse agonist properties of GSK1521498, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular mechanisms.

Core Concepts: Inverse Agonism at the µ-Opioid Receptor

Unlike neutral antagonists that block agonist binding without affecting the receptor's basal activity, inverse agonists stabilize the receptor in an inactive conformation, thereby reducing its constitutive, or agonist-independent, signaling. In the context of the µ-opioid receptor, which exhibits a degree of basal activity, the inverse agonism of GSK1521498 can lead to a reduction in downstream signaling pathways even in the absence of an agonist. This property is thought to contribute to its efficacy in modulating reward-related behaviors.

Quantitative Data Summary

The binding affinity and functional potency of GSK1521498 have been characterized through various in vitro assays. The following tables summarize the key quantitative data, highlighting its high affinity and selectivity for the human µ-opioid receptor.

| Parameter | Receptor | Value | Reference |

| Ki (nM) | Human µ-Opioid Receptor (MOR) | 0.42 | [1] |

| Ki (nM) | Human κ-Opioid Receptor (KOR) | 14 | [2] |

| Ki (nM) | Human δ-Opioid Receptor (DOR) | 20 | [2] |

Table 1: Binding Affinity of GSK1521498 for Human Opioid Receptors

| Parameter | Value | Reference |

| MOR vs. KOR Selectivity | ~33-fold | [2] |

| MOR vs. DOR Selectivity | ~48-fold | [2] |

Table 2: Receptor Selectivity of GSK1521498

Signaling Pathways and Mechanism of Action

GSK1521498 exerts its effects by binding to the orthosteric site of the µ-opioid receptor, a G-protein coupled receptor (GPCR). In its basal state, the MOR can spontaneously activate intracellular G-proteins, leading to a low level of downstream signaling. Agonists enhance this signaling, while inverse agonists like GSK1521498 suppress it below the basal level.

Caption: GSK1521498 stabilizes the inactive state of the µ-opioid receptor.

Experimental Protocols

The characterization of GSK1521498's inverse agonist properties relies on two key experimental techniques: radioligand binding assays and [³⁵S]GTPγS binding assays.

Radioligand Binding Assay (Competitive Inhibition)

This assay is used to determine the binding affinity (Ki) of GSK1521498 for the µ-opioid receptor.

Objective: To measure the ability of GSK1521498 to displace a radiolabeled ligand from the µ-opioid receptor.

Methodology:

-

Membrane Preparation: Membranes from cells overexpressing the human µ-opioid receptor are prepared.

-

Incubation: Membranes are incubated with a fixed concentration of a radiolabeled MOR antagonist (e.g., [³H]naloxone) and varying concentrations of GSK1521498.

-

Equilibrium: The incubation is carried out at room temperature for a sufficient time to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of GSK1521498 that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Caption: Workflow for determining the binding affinity of GSK1521498.

[³⁵S]GTPγS Binding Assay

This functional assay measures the ability of GSK1521498 to modulate G-protein activation by the µ-opioid receptor. As an inverse agonist, GSK1521498 is expected to decrease the basal level of [³⁵S]GTPγS binding.

Objective: To quantify the effect of GSK1521498 on the basal G-protein activation by the µ-opioid receptor.

Methodology:

-

Membrane Preparation: Membranes from cells with high expression of the human µ-opioid receptor are used.

-

Incubation: Membranes are incubated with GDP, varying concentrations of GSK1521498, and a constant concentration of [³⁵S]GTPγS (a non-hydrolyzable GTP analog).

-

Reaction: The binding of [³⁵S]GTPγS to G-proteins is initiated.

-

Termination: The reaction is stopped by rapid filtration.

-

Quantification: The amount of [³⁵S]GTPγS bound to the G-proteins is measured by scintillation counting.

-

Data Analysis: The decrease in basal [³⁵S]GTPγS binding in the presence of GSK1521498 is quantified to determine its inverse agonist efficacy and potency (IC50).

Caption: Workflow for assessing the inverse agonist activity of GSK1521498.

Conclusion

GSK1521498 is a high-affinity µ-opioid receptor antagonist with pronounced inverse agonist properties, particularly in cellular environments with high receptor density. Its ability to reduce the basal signaling activity of the MOR, in addition to blocking agonist-mediated effects, underscores its unique pharmacological profile. The quantitative data and experimental methodologies outlined in this guide provide a comprehensive overview for researchers and drug development professionals working to understand and potentially leverage the therapeutic potential of this compound. The distinct mechanism of inverse agonism may offer a differentiated approach for the treatment of disorders characterized by dysregulated reward pathways.

References

An In-depth Technical Guide to GSK1521498 Free Base and its Hydrochloride Salt

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK1521498 is a potent and selective μ-opioid receptor (MOR) antagonist with inverse agonist properties, positioning it as a significant tool in neuroscience research and a potential therapeutic agent for disorders of compulsive consumption, such as obesity, alcoholism, and drug addiction.[1][2] This technical guide provides a comprehensive comparison of the physicochemical and pharmacological properties of GSK1521498 in its free base form and as a hydrochloride salt. The information presented herein is intended to assist researchers and drug development professionals in the selection and application of the appropriate form of this compound for their studies.

Introduction

The μ-opioid receptor is a key modulator of pain, reward, and addictive behaviors.[3] While agonists at this receptor are well-known for their analgesic and euphoric effects, inverse agonists like GSK1521498 stabilize the inactive state of the receptor, producing effects opposite to those of agonists.[3][4] This mechanism of action makes GSK1521498 a valuable pharmacological probe and a candidate for therapeutic development. The choice between the free base and a salt form, such as the hydrochloride, can significantly impact a compound's solubility, stability, and bioavailability, thereby influencing its handling, formulation, and in vivo performance. This guide aims to provide a detailed comparison of these two forms of GSK1521498.

Physicochemical Properties

A clear understanding of the physicochemical properties of a drug candidate is fundamental for its development. While specific experimental data for GSK1521498 is not extensively published, general principles of salt formation can be applied. Hydrochloride salts of basic drugs are generally favored for their improved aqueous solubility and stability compared to the corresponding free base.[5][6]

Table 1: Physicochemical Properties of GSK1521498 Free Base and Hydrochloride Salt

| Property | This compound | GSK1521498 Hydrochloride Salt |

| Molecular Formula | C₂₄H₂₀F₂N₄[2] | C₂₄H₂₁ClF₂N₄[7] |

| Molecular Weight | 402.44 g/mol [2] | 438.9 g/mol [8] |

| CAS Number | 1007573-18-3 | 1007578-24-6 |

| Appearance | Solid powder | Expected to be a crystalline solid |

| Solubility | Soluble in DMSO[2] | Expected to have higher aqueous solubility than the free base |

| Storage | Store at -20°C for long term[2] | Store under recommended conditions |

Pharmacology

GSK1521498 is a potent and selective antagonist of the μ-opioid receptor.[1] In vitro and in vivo studies have been conducted using the dihydrochloride salt of GSK1521498.[9] It has been shown to be effective in reducing the consumption of palatable food and alcohol in animal models.[10]

Mechanism of Action

GSK1521498 acts as an inverse agonist at the μ-opioid receptor.[10][11][12] Unlike a neutral antagonist which simply blocks the receptor, an inverse agonist binds to the receptor and reduces its basal or constitutive activity.[3][4] This action is thought to be mediated through the G-protein signaling pathway, where inverse agonists can suppress the basal signaling of the receptor.[4]

Signaling Pathway

The μ-opioid receptor is a G-protein coupled receptor (GPCR). Agonist binding typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[13] As an inverse agonist, GSK1521498 is proposed to stabilize the inactive conformation of the receptor, thereby preventing this signaling cascade and potentially increasing cAMP levels from their basal state.[3]

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of GSK1521498 are proprietary. However, based on general laboratory practices and information from related publications, the following outlines can be inferred.

Synthesis of GSK1521498 Hydrochloride Salt

The synthesis of the dihydrochloride salt of GSK1521498 has been conducted by the GlaxoSmithKline Department of Medicinal Chemistry.[9] A general procedure for forming a hydrochloride salt from a free base involves dissolving the free base in a suitable organic solvent and treating it with a solution of hydrochloric acid (e.g., HCl in ether or isopropanol). The hydrochloride salt typically precipitates out of the solution and can be collected by filtration, washed with a non-polar solvent, and dried under vacuum.

Characterization

Standard analytical techniques would be employed to characterize both the free base and the hydrochloride salt.

-

High-Performance Liquid Chromatography (HPLC): To determine purity and quantify the compound.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure and confirm salt formation (by observing shifts in the signals of protons near the basic nitrogen).

-

Differential Scanning Calorimetry (DSC): To determine the melting point and assess crystallinity.

-

X-ray Powder Diffraction (XRPD): To characterize the solid-state form (crystalline or amorphous).

Solubility Assessment

The aqueous solubility of both forms would be determined using a shake-flask method. An excess of the compound is added to buffers of varying pH (e.g., from 2 to 10) and shaken at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the filtered supernatant is then measured, typically by HPLC.

Stability

Stability studies are crucial to determine the shelf-life and appropriate storage conditions.[14] Forced degradation studies would be performed on both the free base and the hydrochloride salt under various stress conditions (e.g., acid, base, oxidation, heat, and light) to identify potential degradation products and establish the stability-indicating nature of the analytical methods. Generally, hydrochloride salts of basic compounds exhibit greater stability than the corresponding free bases.

Conclusion

GSK1521498 is a valuable research tool for investigating the μ-opioid receptor system and holds promise for the treatment of compulsive consumption disorders. The choice between the free base and the hydrochloride salt will depend on the specific application. The hydrochloride salt is generally preferred for in vivo studies and aqueous-based in vitro assays due to its expected higher water solubility and stability. The free base may be suitable for studies requiring dissolution in organic solvents or for specific formulation approaches. This guide provides a foundational understanding of the key differences between these two forms to aid researchers in their scientific endeavors. Further experimental characterization is warranted to fully elucidate the comparative properties of this compound and its hydrochloride salt.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | μ-opioid receptor antagonist | TargetMol [targetmol.com]

- 3. What are μ opioid receptor inverse agonists and how do they work? [synapse.patsnap.com]

- 4. Inverse agonists and neutral antagonists at mu opioid receptor (MOR): possible role of basal receptor signaling in narcotic dependence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Secure Verification [farfar.pharmacy.bg.ac.rs]

- 6. Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ebiohippo.com [ebiohippo.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. The novel mu-opioid antagonist, GSK1521498, reduces ethanol consumption in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The opioid receptor pharmacology of GSK1521498 compared to other ligands with differential effects on compulsive reward-related behaviours - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Regulation of ingestive behaviors in the rat by GSK1521498, a novel micro-opioid receptor-selective inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mu-opioid receptor - Wikipedia [en.wikipedia.org]

- 14. Stability Studies | Coriolis Pharma [coriolis-pharma.com]

The Pharmacological Profile of GSK1521498: A µ-Opioid Receptor Inverse Agonist

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

GSK1521498 is a novel, selective µ-opioid receptor (MOR) inverse agonist that has been investigated for its potential in treating disorders related to compulsive consumption, such as binge eating, obesity, and alcohol dependence.[1][2][3] The endogenous opioid system, particularly the µ-opioid receptor, plays a crucial role in mediating the hedonic and motivational aspects of reward-driven behaviors.[1][3] GSK1521498 modulates these pathways by acting as an inverse agonist at the MOR, thereby offering a therapeutic strategy to reduce cravings and consumption of palatable foods and alcohol.[2][3] This document provides a comprehensive overview of the pharmacological profile of GSK1521498, detailing its mechanism of action, receptor selectivity, pharmacokinetic and pharmacodynamic properties, and a summary of key preclinical and clinical findings.

Mechanism of Action

GSK1521498 is characterized as a potent and selective µ-opioid receptor inverse agonist.[3] In systems with high receptor expression, it demonstrates inverse agonist properties, while in tissues with lower, more physiological receptor levels, it may behave as a neutral antagonist.[4] This is a point of differentiation from other MOR ligands like naltrexone, which has been shown to exhibit partial agonist activity.[4] By binding to the MOR, GSK1521498 not only blocks the effects of endogenous and exogenous opioids but also reduces the basal signaling activity of the receptor. This action is thought to underlie its ability to attenuate reward-driven behaviors.[3][4]

Signaling Pathway of µ-Opioid Receptor Modulation by GSK1521498

Caption: µ-Opioid receptor signaling cascade and the inhibitory action of GSK1521498.

Pharmacological Profile

Receptor Binding and Selectivity

GSK1521498 exhibits high selectivity for the µ-opioid receptor over other opioid receptor subtypes. In vitro studies have demonstrated its preferential binding to the MOR compared to the delta-opioid receptor (DOR) and kappa-opioid receptor (KOR).[2][3]

| Receptor Subtype | Species | Selectivity Fold vs. KOR | Selectivity Fold vs. DOR | Reference |

| MOR | Human | >10 | >10 | [3] |

| MOR | Rat | >50 | >50 | [3] |

| MOR | Human | ~14 | ~14 | [2] |

Pharmacokinetics

The pharmacokinetic profile of GSK1521498 has been evaluated in both preclinical and clinical settings. Following oral administration, it is well-absorbed and demonstrates dose-proportional exposure.

Human Pharmacokinetic Parameters [1]

| Parameter | Value | Condition |

| Time to Maximum Concentration (Tmax) | 2 - 5 hours | Oral administration |

| Time to Reach Steady State | ~7 days | Once-daily administration |

| Exposure Increase | Slightly greater-than-dose-proportional | Multiple doses |

Preclinical (Rat) Pharmacokinetic Data [5]

| Administration Route | Dose (mg/kg) | Bioavailability | Brain Penetration |

| Oral & Intravenous | 1, 10 (p.o.), 3 (i.v.) | Excellent | Good |

Pharmacodynamics

The pharmacodynamic effects of GSK1521498 are consistent with its mechanism of action at the µ-opioid receptor. It has been shown to reduce the consumption of palatable foods, sucrose, and alcohol in a dose-dependent manner.[2][3]

Effects on Consummatory Behavior

| Behavior | Species | Effect | Dose Range | Reference |

| Ethanol Consumption | Mice | Dose-dependent reduction | 0.1, 1, 3 mg/kg | [2] |

| Sucrose Consumption | Mice | Significant reduction at 1 mg/kg | 0.1, 1 mg/kg | [2] |

| Palatable Chow Consumption | Rats (lean & obese) | Suppression | Not specified | [3] |

| High-Fat Food Intake | Humans (obese, binge-eating) | Reduced caloric intake | 5 mg/day | [6] |

| Hedonic Response to Sweetened Dairy | Humans (obese, binge-eating) | Significant reduction | 5 mg/day | [6] |

In clinical studies, GSK1521498 was generally well-tolerated. At higher doses, some mild to moderate impairments in attention and a reduction in pressure pain threshold and tolerance were observed.[1]

Key Experimental Protocols

In Vitro Receptor Binding Assay (Generalized)

To determine the binding affinity and selectivity of GSK1521498 for opioid receptors, competitive radioligand binding assays are employed.

Caption: Workflow for an in vitro radioligand binding assay.

Methodology:

-

Membrane Preparation: Cell membranes from cell lines stably expressing recombinant human µ, δ, or κ opioid receptors are prepared.

-

Incubation: Membranes are incubated in a buffered solution with a specific radioligand (e.g., [³H]naloxone for MOR) and a range of concentrations of the unlabeled test compound (GSK1521498). Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.

-

Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

In Vivo Ethanol Consumption Study in Mice (Generalized)

This protocol is based on preclinical studies evaluating the effect of GSK1521498 on alcohol consumption.[2]

Caption: Workflow for an in vivo ethanol consumption study.

Methodology:

-

Animals: Male C57BL/6J mice, known for their preference for ethanol, are often used.

-

Habituation: Mice are habituated to the experimental procedures and given access to ethanol solutions to establish a stable baseline of consumption.

-

Drug Administration: On test days, mice are administered GSK1521498 (e.g., 0.1, 1, 3 mg/kg) or vehicle via a specific route (e.g., intraperitoneal injection) a set time before ethanol access.[2]

-

Ethanol Access: Mice are given access to a bottle of ethanol solution and a bottle of water for a limited period.

-

Measurement: The amount of ethanol and water consumed is measured by weighing the bottles before and after the access period.

-

Data Analysis: Ethanol consumption is calculated in g/kg of body weight. Statistical analysis is performed to compare the effects of different doses of GSK1521498 to the vehicle control.

Clinical Studies

Clinical trials have been conducted to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of GSK1521498 in healthy volunteers and in specific patient populations, such as obese individuals with binge-eating behavior.[1][6]

A multiple-dose study in healthy participants with once-daily administration of 2, 5, and 10 mg of GSK1521498 for 10 days found the drug to be well-tolerated with no clinically significant changes in vital signs or laboratory parameters.[1] A favorable neuropsychiatric profile was also noted.[1]

In a study with binge-eating obese subjects, 28 days of treatment with 5 mg/day of GSK1521498 resulted in a significant reduction in hedonic responses to sweetened dairy products and a decrease in caloric intake, particularly from high-fat foods, during ad libitum meals.[6] However, no significant effects on body weight or binge-eating scores were observed within the 4-week treatment period.[6]

Conclusion

GSK1521498 is a selective µ-opioid receptor inverse agonist with a pharmacological profile that supports its investigation for the treatment of disorders of compulsive consumption. Its ability to modulate the brain's reward system by acting on the MOR has been demonstrated in a range of preclinical and clinical studies. GSK1521498 effectively reduces the intake of alcohol and palatable food, suggesting its potential to manage conditions like alcohol use disorder and binge eating.[2][3][6] Further research is warranted to fully elucidate its therapeutic efficacy and long-term safety in relevant patient populations.

References

- 1. Multiple-dose safety, pharmacokinetics, and pharmacodynamics of the μ-opioid receptor inverse agonist GSK1521498 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The novel mu-opioid antagonist, GSK1521498, reduces ethanol consumption in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regulation of ingestive behaviors in the rat by GSK1521498, a novel micro-opioid receptor-selective inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The opioid receptor pharmacology of GSK1521498 compared to other ligands with differential effects on compulsive reward-related behaviours - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Effects of the mu-opioid receptor antagonist GSK1521498 on hedonic and consummatory eating behaviour: a proof of mechanism study in binge-eating obese subjects [pubmed.ncbi.nlm.nih.gov]

The Role of GSK1521498 in the Modulation of Reward Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK1521498 is a novel, potent, and selective μ-opioid receptor (MOR) inverse agonist that has been investigated for its therapeutic potential in disorders characterized by compulsive consumption, such as obesity, binge-eating, and substance addiction.[1][2] The endogenous opioid system, particularly the μ-opioid receptor, plays a critical role in the hedonic and motivational aspects of reward.[3] By acting as an inverse agonist, GSK1521498 not only blocks the effects of opioid agonists but also reduces the basal activity of the MOR. This technical guide provides an in-depth overview of the pharmacological properties of GSK1521498, its mechanism of action within the reward pathway, and a summary of key preclinical and clinical findings.

Introduction: The Reward Pathway and the Role of the μ-Opioid Receptor

The brain's reward pathway, primarily the mesolimbic dopamine system, is a crucial circuit that governs motivation, reinforcement, and the pleasurable effects of natural rewards like food and social interaction, as well as drugs of abuse. This system originates in the ventral tegmental area (VTA) and projects to the nucleus accumbens (NAc). The release of dopamine in the NAc is a key event associated with the rewarding and reinforcing properties of various stimuli.[4][5]

The endogenous opioid system, through its interaction with opioid receptors (μ, δ, and κ), significantly modulates the activity of the reward pathway.[6] The μ-opioid receptor (MOR), in particular, is densely expressed in the VTA and NAc and is instrumental in mediating the hedonic ("liking") and motivational ("wanting") aspects of rewards.[6][7] Agonism at the MOR, either by endogenous opioids (e.g., endorphins) or exogenous opioids (e.g., morphine), enhances dopamine release in the NAc, leading to feelings of pleasure and reinforcement.[5] Conversely, antagonism of the MOR can attenuate the rewarding effects of both natural and drug-related stimuli.

Pharmacological Profile of GSK1521498

GSK1521498 is distinguished by its high selectivity and inverse agonist activity at the MOR.[1][2] Unlike neutral antagonists which block agonist binding without affecting receptor activity, inverse agonists like GSK1521498 reduce the constitutive, basal activity of the receptor.[2]

Receptor Binding and Selectivity

In vitro binding assays have demonstrated the high affinity and selectivity of GSK1521498 for the human and rat MOR compared to the κ-opioid receptor (KOR) and δ-opioid receptor (DOR).[1]

| Receptor Subtype | Species | Selectivity Fold-Change vs. KOR | Selectivity Fold-Change vs. DOR |

| μ-Opioid Receptor | Human | >10 | >50 |

| μ-Opioid Receptor | Rat | >50 | >50 |

Table 1: In Vitro Receptor Selectivity of GSK1521498.[1]

Functional Activity: Inverse Agonism

The inverse agonist properties of GSK1521498 have been characterized using various functional assays. In systems with high MOR expression, GSK1521498 exhibits inverse agonism, while in systems with low expression, it behaves more like a neutral antagonist.[2] In brain tissue from mice with prolonged morphine pre-treatment, GSK1521498 demonstrated slight inverse agonism.[2] This is in contrast to traditional opioid antagonists like naloxone and naltrexone, which have been shown to exhibit partial agonism under conditions of high receptor expression.[2]

Experimental Protocols

Radioligand Binding Assays

To determine the binding affinity and selectivity of GSK1521498, competitive radioligand binding assays are employed.[2]

-

Objective: To measure the ability of GSK1521498 to displace a radiolabeled ligand from the μ, δ, and κ opioid receptors.

-

Methodology:

-

Prepare cell membranes expressing the opioid receptor of interest (e.g., from CHO cells).

-

Incubate the membranes with a specific radioligand (e.g., [³H]DAMGO for MOR, [³H]CI-977 for KOR, or [³H]deltorphin II for DOR).[1]

-

Add increasing concentrations of GSK1521498.

-

After incubation, separate bound and free radioligand via filtration.

-

Measure the radioactivity of the filters to determine the amount of bound radioligand.

-

Calculate the IC50 (concentration of GSK1521498 that inhibits 50% of radioligand binding) and subsequently the Ki (inhibition constant) to determine binding affinity.

-

[³⁵S]GTPγS Binding Assays

This assay is used to determine the functional activity of a compound (agonist, antagonist, or inverse agonist) at G-protein coupled receptors.[2]

-

Objective: To measure the ability of GSK1521498 to modulate G-protein activation by the MOR.

-

Methodology:

-

Prepare cell membranes expressing the MOR.

-

Incubate the membranes with [³⁵S]GTPγS, a non-hydrolyzable analog of GTP.

-

Add GSK1521498 in the presence or absence of a known MOR agonist (e.g., DAMGO).

-

Activated G-proteins will bind [³⁵S]GTPγS.

-

Separate bound and free [³⁵S]GTPγS via filtration.

-

Measure the radioactivity to quantify G-protein activation.

-

Inverse agonism is demonstrated if GSK1521498 reduces the basal [³⁵S]GTPγS binding in the absence of an agonist.

-

Antagonism is shown if GSK1521498 blocks the agonist-induced increase in [³⁵S]GTPγS binding.

-

Modulation of the Reward Pathway by GSK1521498

GSK1521498 modulates the reward pathway by attenuating the reinforcing properties of palatable food and drugs of abuse.[1][8] This is achieved through its action on MORs within key structures of the reward circuitry.

References

- 1. researchgate.net [researchgate.net]

- 2. The opioid receptor pharmacology of GSK1521498 compared to other ligands with differential effects on compulsive reward-related behaviours - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Multiple-dose safety, pharmacokinetics, and pharmacodynamics of the μ-opioid receptor inverse agonist GSK1521498 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Neurobiologic Processes in Drug Reward and Addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Neuroscience of Drug Reward and Addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Reward systems and food intake: role of opioids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of dopamine and opioid receptor antagonism on the neural processing of social and nonsocial rewards - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Early Research on GSK1521498 for Addiction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational preclinical and clinical research on GSK1521498, a novel selective μ-opioid receptor (MOR) antagonist, for the treatment of addiction and compulsive behaviors. The document summarizes key quantitative data, details experimental methodologies, and visualizes critical pathways and workflows to offer a comprehensive resource for professionals in the field of addiction research and drug development.

Core Mechanism of Action: Selective μ-Opioid Receptor Antagonism

GSK1521498 is a potent and selective antagonist of the μ-opioid receptor (MOR).[1] In some cellular systems with high receptor expression, it has also demonstrated inverse agonist properties.[1] The rewarding effects of many addictive substances are mediated, in part, by the release of endogenous opioids (endorphins) in the brain's reward circuitry, which then act on MORs. By blocking these receptors, GSK1521498 is hypothesized to attenuate the reinforcing and rewarding effects of addictive substances and behaviors, thereby reducing craving and the motivation to seek them.

The binding of GSK1521498 to the MOR prevents the downstream signaling cascade typically initiated by endogenous or exogenous opioids. This includes the inhibition of adenylyl cyclase, which leads to a reduction in cyclic AMP (cAMP) levels, and the modulation of ion channels, such as the activation of inwardly rectifying potassium (K+) channels and the inhibition of voltage-gated calcium (Ca2+) channels. By blocking these pathways, GSK1521498 effectively dampens the neuronal activity associated with reward and reinforcement.

Preclinical Research: Efficacy in Animal Models of Addiction

Early preclinical studies primarily utilized rodent models to investigate the efficacy of GSK1521498 in reducing substance use and seeking behaviors. A significant focus of this research was on alcohol addiction, with direct comparisons to naltrexone, an established MOR antagonist used in the treatment of alcohol use disorder.

Reduction of Alcohol Consumption

Experimental Protocol: Drinking-in-the-Dark (DID) Mouse Model

The Drinking-in-the-Dark (DID) paradigm is a widely used preclinical model to study binge-like alcohol consumption in rodents. The protocol generally involves the following steps:

-

Animal Housing: Mice, typically of the C57BL/6J strain known for their high alcohol preference, are individually housed to accurately measure liquid consumption.

-

Circadian Cycle: Animals are maintained on a standard 12-hour light/dark cycle.

-

Limited Access: Three hours into the dark cycle, when rodents are most active, their water bottle is replaced with a bottle containing a 20% ethanol solution.[2][3]

-

Drinking Session: The ethanol solution is available for a limited period, typically 2 to 4 hours.[2][3]

-

Measurement: The amount of ethanol solution consumed is measured and calculated as grams of ethanol per kilogram of body weight (g/kg).

-

Drug Administration: GSK1521498 or a comparator drug (e.g., naltrexone) is administered at a specified time before the drinking session.

Quantitative Data: Dose-Dependent Reduction in Ethanol Intake

| Compound | Dose (mg/kg) | Route | Reduction in Ethanol Consumption vs. Vehicle | Statistical Significance | Species | Reference |

| GSK1521498 | 0.1 | i.p. | Significant reduction | p < 0.01 | Mouse | [2] |

| GSK1521498 | 1 | i.p. | Significant reduction | p < 0.01 | Mouse | [2] |

| GSK1521498 | 3 | i.p. | Significant reduction | p < 0.01 | Mouse | [2] |

| Naltrexone | 0.1 | s.c. | Significant reduction | p < 0.05 | Mouse | [2] |

| Naltrexone | 1 | s.c. | Significant reduction | p < 0.05 | Mouse | [2] |

| Naltrexone | 3 | s.c. | Significant reduction | p < 0.05 | Mouse | [2] |

Note: i.p. = intraperitoneal; s.c. = subcutaneous

When doses were matched for 70-75% receptor occupancy, 3 mg/kg of GSK1521498 produced a 2.5-fold greater reduction in alcohol consumption than 0.1 mg/kg of naltrexone.[2]

Attenuation of Alcohol-Seeking Behavior

Experimental Protocol: Second-Order Schedule of Reinforcement

This experimental paradigm is designed to dissociate the motivation to seek a drug from the act of consuming it. It relies on conditioned stimuli (cues) that have been previously associated with the drug to maintain seeking behavior.

-

Initial Training (First-Order Schedule): Rats are trained to press a lever to receive an alcohol reward. Each lever press that results in a reward is paired with a cue (e.g., a light and/or a tone).

-

Transition to Second-Order Schedule: Once the behavior is established, the schedule is changed. Now, completing a set number of lever presses (e.g., 10 presses) results in the presentation of the cue alone. The alcohol reward is only delivered after a longer interval or a larger number of cue presentations.

-

Measurement of Seeking: The rate of lever pressing during the periods when only the cue is presented serves as a measure of drug-seeking behavior, as it is not driven by the immediate pharmacological effects of the drug.

-

Drug Challenge: The effects of GSK1521498 or other compounds on the rate of lever pressing for the cue are then assessed.

Quantitative Data: Reduction in Alcohol Seeking and Drinking

| Compound | Dose (mg/kg) | Effect on Cue-Controlled Alcohol Seeking | Effect on Alcohol Intake | Species | Reference |

| GSK1521498 | 0.1 - 3 | Dose-dependent reduction | Dose-dependent reduction | Rat | [4] |

| Naltrexone | 0.1 - 3 | Dose-dependent reduction | Dose-dependent reduction | Rat | [4] |

GSK1521498 demonstrated significantly greater effectiveness than naltrexone in reducing both alcohol seeking and intake in this model.[4]

Clinical Research: Binge-Eating Behavior

The potential of GSK1521498 to treat compulsive behaviors was also investigated in a clinical trial with obese subjects who engaged in binge eating.

Experimental Protocol: Randomized, Double-Blind, Placebo-Controlled Trial

-

Participants: Adults with a Body Mass Index (BMI) ≥ 30 kg/m ² and a Binge Eating Scale score ≥ 19.[5]

-

Design: A one-week single-blind placebo run-in period, followed by randomization to one of three groups for 28 days: placebo, 2 mg/day GSK1521498, or 5 mg/day GSK1521498.[5]

-

Outcome Measures: Body weight, fat mass, binge eating scores, and hedonic and consummatory eating behavior during inpatient food challenges.[5]

Quantitative Data: Effects on Eating Behavior

| Treatment Group | Effect on Body Weight & Fat Mass | Effect on Binge Eating Scores | Effect on Hedonic Response to Sweetened Dairy | Effect on Caloric Intake (High-Fat Foods) | Reference |

| GSK1521498 (2 mg/day) | No significant difference from placebo | No significant difference from placebo | No significant effects | No significant effects | [5] |

| GSK1521498 (5 mg/day) | No significant difference from placebo | No significant difference from placebo | Significant reduction vs. placebo | Significant reduction vs. placebo | [5] |

These findings suggest a dose-dependent effect of GSK1521498 on the hedonic aspects of food consumption, which is consistent with its proposed mechanism of action in modulating reward pathways.[5]

Human Pharmacokinetics and Pharmacodynamics

Studies in healthy human participants have provided initial data on the safety, tolerability, and pharmacokinetic profile of GSK1521498.

Pharmacokinetic Profile (Multiple Doses)

| Parameter | Value | Dosing | Reference |

| Time to Maximum Plasma Concentration (Tmax) | 2 - 5 hours post-dose | 2, 5, and 10 mg once daily for 10 days | [6] |

| Time to Steady State | Approximately 7 days | 2, 5, and 10 mg once daily for 10 days | [6] |

| Dose Proportionality | Slightly greater-than-dose-proportional increase in systemic exposure (AUC and Cmax) | 2, 5, and 10 mg once daily for 10 days | [6] |

AUC = Area Under the Curve; Cmax = Maximum Plasma Concentration

Pharmacodynamic Effects

At the highest tested dose (10 mg), GSK1521498 was associated with mild to moderate impairments in measures of attention and a reduction in pressure pain threshold and tolerance.[6] In a separate study, a single 20 mg dose of GSK1521498 was well-tolerated both alone and in combination with ethanol, with mild transient effects on alertness and mood that were not considered clinically significant.[7]

Conclusion

Early research on GSK1521498 has established its profile as a potent and selective μ-opioid receptor antagonist with the potential to treat addiction and compulsive behaviors. Preclinical studies have demonstrated its efficacy in reducing alcohol consumption and seeking behaviors, with a greater potency than naltrexone in some models. Initial clinical data in the context of binge eating further support its role in modulating hedonic and consummatory behaviors. The favorable safety and pharmacokinetic profile in early human studies provided a strong rationale for its continued development. This technical guide summarizes the foundational evidence that has guided the investigation of GSK1521498 as a novel therapeutic agent for disorders of compulsive consumption.

References

- 1. The opioid receptor pharmacology of GSK1521498 compared to other ligands with differential effects on compulsive reward-related behaviours - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. “Drinking in the Dark” (DID): A Simple Mouse Model of Binge-Like Alcohol Intake - PMC [pmc.ncbi.nlm.nih.gov]

- 3. “Drinking in the Dark” (DID) Procedures: A Model of Binge-Like Ethanol Drinking in Non-Dependent Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Effects of the mu-opioid receptor antagonist GSK1521498 on hedonic and consummatory eating behaviour: a proof of mechanism study in binge-eating obese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Multiple-dose safety, pharmacokinetics, and pharmacodynamics of the μ-opioid receptor inverse agonist GSK1521498 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Discovery and Development of GSK1521498: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

GSK1521498 is a novel, potent, and selective μ-opioid receptor (MOR) inverse agonist that has been investigated for its therapeutic potential in disorders of compulsive consumption, including binge eating and alcohol dependence. This technical guide provides a comprehensive overview of the discovery and development of GSK1521498, detailing its chemical properties, mechanism of action, and the key preclinical and clinical findings that have characterized its pharmacological profile. The document includes a compilation of quantitative data, detailed experimental methodologies for pivotal assays, and visualizations of relevant biological pathways and experimental workflows to facilitate a deeper understanding of this compound for research and drug development professionals.

Introduction

The endogenous opioid system, particularly the μ-opioid receptor (MOR), plays a crucial role in modulating reward, motivation, and hedonic responses.[1] Dysregulation of this system is implicated in the pathophysiology of various addictive and compulsive disorders. GSK1521498, chemically known as N-{[3,5-difluoro-3'-(1H-1,2,4-triazol-3-yl)-4-biphenylyl]methyl}-2,3-dihydro-1H-inden-2-amine, was developed as a selective MOR antagonist with inverse agonist properties.[2][3] Its development was driven by the hypothesis that attenuating MOR signaling could reduce the rewarding effects of palatable food and alcohol, thereby offering a therapeutic strategy for conditions like binge eating disorder and alcohol use disorder.[2][3] This guide summarizes the critical data and methodologies from its preclinical and clinical development.

Chemical Properties and Synthesis

GSK1521498 is a synthetic small molecule with the molecular formula C24H20F2N4 and a molecular weight of 402.44 g/mol .

Table 1: Chemical Properties of GSK1521498

| Property | Value |

| IUPAC Name | N-{[3,5-difluoro-3'-(1H-1,2,4-triazol-3-yl)-4-biphenylyl]methyl}-2,3-dihydro-1H-inden-2-amine |

| Molecular Formula | C24H20F2N4 |

| Molecular Weight | 402.44 g/mol |

| SMILES | c1ccc2CC(Cc2c1)NCc3c(cc(cc3F)-c4cccc(c4)-c5nc[nH]n5)F |

| InChIKey | WIEDUMBCZQRGSY-UHFFFAOYSA-N |

A detailed, step-by-step synthesis protocol for GSK1521498 is not publicly available in the reviewed literature. However, the synthesis of similar complex small molecules typically involves multi-step organic synthesis, potentially utilizing cross-coupling reactions to form the biphenyl core, followed by the introduction of the triazole and indenyl moieties through various functional group transformations.

Mechanism of Action and Pharmacology

GSK1521498 is a selective antagonist of the μ-opioid receptor.[3] In vitro studies have demonstrated its high affinity and selectivity for the human MOR over the κ-opioid receptor (KOR) and δ-opioid receptor (DOR).[3] Furthermore, under conditions of high receptor expression, GSK1521498 exhibits inverse agonist properties, meaning it can reduce the basal signaling activity of the receptor in the absence of an agonist.[4] This is in contrast to neutral antagonists, which only block the action of agonists.

Signaling Pathway

The μ-opioid receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gi/o). Upon activation by an agonist, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. As an inverse agonist, GSK1521498 is thought to stabilize the inactive conformation of the MOR, thereby reducing basal Gi/o signaling and preventing the agonist-induced decrease in cAMP.

Preclinical Development

In Vitro Pharmacology

The pharmacological profile of GSK1521498 at opioid receptors was characterized using radioligand binding and functional assays.

Table 2: In Vitro Receptor Binding and Functional Activity of GSK1521498

| Assay | Receptor | Species | Value | Unit |

| pKi | MOR | Human | 8.8 | - |

| KOR | Human | 7.4 | - | |

| DOR | Human | 7.1 | - | |

| IC50 | MOR | Rat | 1.4 | nM |

| KOR | Rat | 73 | nM | |

| DOR | Rat | 92 | nM | |

| Inverse Agonism (EC50) | MOR | Human | 1.8 | nM |

Data compiled from various sources, including Ignar et al., 2011.[3]

Preclinical Pharmacokinetics

Pharmacokinetic studies in rats demonstrated that GSK1521498 has good oral bioavailability and penetrates the central nervous system.

Table 3: Preclinical Pharmacokinetic Parameters of GSK1521498 in Rats

| Dose | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) |

| 3 mg/kg | IV | - | - | 1330 | 3.9 |

| 10 mg/kg | PO | 430 | 2.0 | 2800 | 4.1 |

Data from Ignar et al., 2011.[3]

Preclinical Efficacy Models

GSK1521498 has been shown to reduce reward-driven behaviors in various animal models.

-

Food Consumption: In rats, GSK1521498 suppressed the consumption of palatable food and reduced body weight in diet-induced obese animals.[3]

-

Operant Responding for Food Reward: GSK1521498 reduced the reinforcement efficacy of palatable food in operant conditioning paradigms.[3]

-

Alcohol and Drug Seeking: The compound has also been shown to decrease alcohol and cocaine-seeking behaviors in rats.[5]

Clinical Development

Clinical Pharmacokinetics

In healthy human subjects, GSK1521498 was generally well-tolerated, and its pharmacokinetics were characterized following single and multiple doses.

Table 4: Human Pharmacokinetic Parameters of GSK1521498 (10 mg, single oral dose)

| Parameter | Mean ± SD |

| Cmax (ng/mL) | 48.7 ± 13.5 |

| Tmax (h) | 3.0 (1.0 - 6.0) |

| AUC0-∞ (ng·h/mL) | 1080 ± 290 |

| t1/2 (h) | 20.4 ± 4.5 |

Data from Nathan et al., 2012.[6]

Clinical Efficacy and Safety

A key clinical trial, NCT01195792, was a proof-of-concept study investigating the effects of GSK1521498 on body weight and eating behavior in obese subjects with binge-eating characteristics.

-

Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.

-

Population: Obese adults (BMI ≥ 30 kg/m ²) with a Binge Eating Scale score ≥ 19.

-

Intervention: GSK1521498 (2 mg or 5 mg daily) or placebo for 28 days.

-

Key Findings: While there was no significant effect on overall body weight, the 5 mg dose of GSK1521498 significantly reduced the hedonic ratings of high-sugar and high-fat foods and decreased caloric intake during ad libitum meals.[7] The treatment was generally well-tolerated.[7]

Key Experimental Protocols

Radioligand Displacement Assay

This assay was used to determine the binding affinity of GSK1521498 for the μ-opioid receptor.

-

Cell Line: CHO cells stably expressing the human μ-opioid receptor.

-

Radioligand: [³H]Naloxone.

-

Procedure:

-

Cell membranes were incubated with a fixed concentration of [³H]Naloxone and varying concentrations of GSK1521498.

-

Incubation was carried out at room temperature for a specified time to reach equilibrium.

-

The reaction was terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

The radioactivity retained on the filters was quantified by liquid scintillation counting.

-

-

Data Analysis: The concentration of GSK1521498 that inhibits 50% of the specific binding of [³H]Naloxone (IC50) was determined, and the inhibition constant (Ki) was calculated using the Cheng-Prusoff equation.

[³⁵S]GTPγS Functional Assay

This assay was employed to assess the functional activity of GSK1521498 as an inverse agonist at the μ-opioid receptor.

-

Principle: Measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation or inhibition.

-

Procedure:

-

Cell membranes expressing MOR were incubated with GDP, varying concentrations of GSK1521498, and [³⁵S]GTPγS.

-

The reaction was allowed to proceed at 30°C for a defined period.

-

The amount of [³⁵S]GTPγS bound to the G-proteins was determined by separating the membrane-bound radioactivity from the free radioligand, typically by filtration.

-

-

Data Analysis: A decrease in basal [³⁵S]GTPγS binding in the presence of GSK1521498 indicates inverse agonism.

Operant Conditioning for Food Reward

This behavioral paradigm was used to evaluate the effect of GSK1521498 on the motivation to obtain palatable food.

-

Apparatus: Operant conditioning chambers equipped with levers and a food pellet dispenser.

-

Procedure:

-

Rats were trained to press a lever to receive a highly palatable food reward (e.g., chocolate-flavored pellets) on a specific schedule of reinforcement (e.g., fixed ratio or progressive ratio).

-

Once stable responding was established, the effects of GSK1521498 or vehicle administration on lever pressing were assessed.

-

-

Data Analysis: A reduction in the number of lever presses or the breakpoint in a progressive ratio schedule following GSK1521498 administration indicates a decrease in the reinforcing efficacy of the food reward.

Conclusion

GSK1521498 is a well-characterized, selective μ-opioid receptor inverse agonist that has demonstrated target engagement and pharmacological activity in both preclinical and clinical studies. Its ability to reduce the rewarding aspects of palatable food and other reinforcing stimuli highlights the potential of MOR modulation as a therapeutic strategy for disorders of compulsive consumption. While clinical development has not progressed to market approval, the data gathered on GSK1521498 provides a valuable foundation for future research in this area and serves as a key pharmacological tool for investigating the role of the endogenous opioid system in reward and addiction. Further studies are warranted to fully elucidate the therapeutic potential and safety profile of this class of compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Regulation of ingestive behaviors in the rat by GSK1521498, a novel micro-opioid receptor-selective inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The opioid receptor pharmacology of GSK1521498 compared to other ligands with differential effects on compulsive reward-related behaviours - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Multiple-dose safety, pharmacokinetics, and pharmacodynamics of the μ-opioid receptor inverse agonist GSK1521498 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of the mu-opioid receptor antagonist GSK1521498 on hedonic and consummatory eating behaviour: a proof of mechanism study in binge-eating obese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Study of GSK1521498 in Alcohol Seeking

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alcohol use disorder (AUD) is a chronic relapsing brain disorder characterized by compulsive alcohol use, loss of control over alcohol intake, and a negative emotional state when not using. The endogenous opioid system, particularly the mu-opioid receptor (MOR), plays a critical role in the rewarding and reinforcing effects of alcohol. Antagonism of the MOR is a clinically validated strategy for the treatment of AUD. GSK1521498 is a novel, potent, and selective mu-opioid receptor antagonist that has shown promise in preclinical models of addiction-related behaviors.[1] This document provides a detailed protocol for an in vivo study designed to evaluate the efficacy of GSK1521498 in reducing alcohol-seeking behaviors in a rodent model.

Mechanism of Action: Mu-Opioid Receptor Antagonism